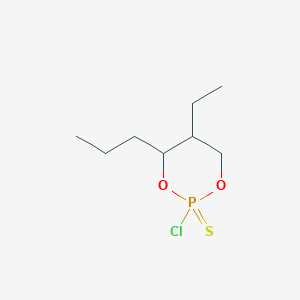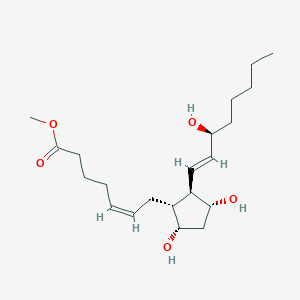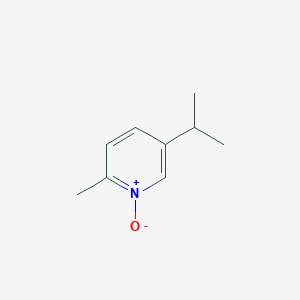
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium (IMOP) is a chemical compound that belongs to the pyridinium family. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium binds to biological molecules through electrostatic interactions and hydrogen bonding. The positively charged pyridinium group of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium interacts with negatively charged amino acid residues in proteins and nucleic acids, resulting in a fluorescent signal. The intensity of the signal can be used to determine the binding affinity of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium for the target molecule.
Biochemical and Physiological Effects
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the structure and function of various biological molecules, including enzymes, receptors, and DNA. 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has also been used to study the effects of environmental toxins and drugs on cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium is its high selectivity for certain biological molecules, which allows for precise measurements of binding affinity and specificity. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which can limit its use in long-term experiments.
Future Directions
There are several potential future directions for research involving 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium. One area of interest is the development of new biosensors and diagnostic tools based on 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium. Another area of research is the use of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium in drug discovery, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, there is potential for the use of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium in the study of cellular signaling pathways and the identification of new therapeutic targets for various diseases.
Synthesis Methods
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium can be synthesized through a multistep process that involves the reaction of 2-methylpyridine with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide. The resulting product is purified through column chromatography to obtain pure 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium.
Scientific Research Applications
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has been widely used in scientific research due to its ability to selectively bind to certain biological molecules, including proteins and nucleic acids. It has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and enzyme activity. 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has also been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.
properties
CAS RN |
134923-06-1 |
|---|---|
Product Name |
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI Key |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
synonyms |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



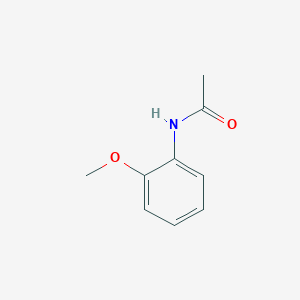

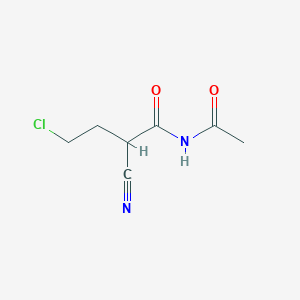
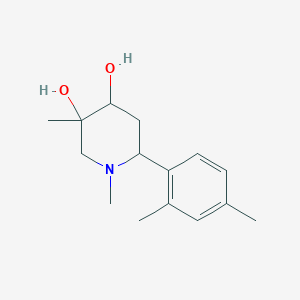


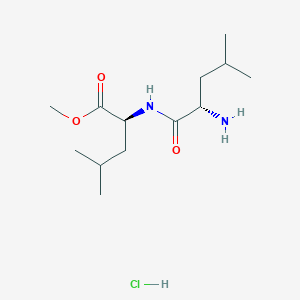

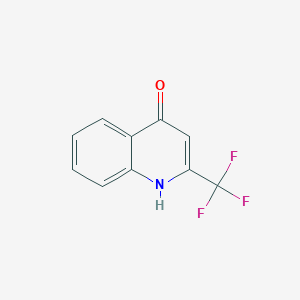
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)


